molecular formula C8H8N2O4 B3125527 [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid CAS No. 325970-25-0

[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid

Cat. No.: B3125527
CAS No.: 325970-25-0
M. Wt: 196.16 g/mol
InChI Key: CVOJDRRKJPJPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid (CAS 325970-25-0) is a high-purity pyridine-based chemical reagent with the molecular formula C 8 H 8 N 2 O 4 and a molecular weight of 196.16 g/mol [ 1 ]. This compound is provided for research applications and is strictly for laboratory use. Research Applications and Value As a pyridine derivative, this compound is a valuable scaffold in medicinal chemistry and drug discovery [ 4 ]. Pyridine rings are key structural motifs in numerous bioactive molecules and commercially available drugs, noted for their ability to improve pharmacological and pharmacokinetic properties, including metabolic stability, permeability, and binding affinity [ 4 ]. Researchers investigate such compounds for their potential to modulate various biological targets, particularly in the development of central nervous system (CNS) active agents [ 4 ]. The presence of both hydrogen bond donor and acceptor groups in its structure makes it a versatile building block for designing novel molecules with enhanced efficacy and specificity. Handling and Safety This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use [ 2 ]. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. The compound has associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) [ 1 ]. Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated place.

Properties

IUPAC Name

2-[(5-hydroxypyridine-3-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-6-1-5(2-9-3-6)8(14)10-4-7(12)13/h1-3,11H,4H2,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOJDRRKJPJPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives, which are commercially available or can be synthesized through various methods.

    Hydroxylation: Introduction of the hydroxy group at the 5-position of the pyridine ring can be achieved through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Carbonylation: The carbonyl group at the 3-position is introduced via carbonylation reactions, often using carbon monoxide in the presence of a catalyst.

    Amino-Acetic Acid Coupling: The final step involves coupling the modified pyridine ring with amino-acetic acid. This can be achieved through amide bond formation using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products

The major products formed from these reactions include:

  • Oxidized derivatives with additional carbonyl groups
  • Reduced derivatives with hydroxy groups
  • Substituted derivatives with various functional groups replacing the amino group

Scientific Research Applications

[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid is a compound with a pyridine ring, a hydroxy group at the 5-position, a carbonyl group at the 3-position, and an amino-acetic acid component, making it useful in scientific fields. It is applicable in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid serves as a building block in synthesizing complex molecules and exploring reaction mechanisms.
  • Biology It is useful as a biochemical probe and for studying interactions with biological macromolecules.
  • Medicine This compound shows promise in drug design and development for potential therapeutic uses. One study used aminohexanoic acid linkers in a phosphoramidate scaffold to improve prostate-specific membrane antigen (PSMA) binding and inhibition, which is important for in vivo imaging properties. Installing aminohexanoic acid (AH) linkers in the phosphoramidate scaffold improved their PSMA binding and inhibition and was critical for achieving suitable in vivo imaging properties, positioning [ 18F] 5 and [ 18F] 6 as favorable candidates for future prostate cancer imaging clinical trials .
  • Industry It is used to make specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The amino-acetic acid moiety can interact with amino acid residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

tert-Butoxycarbonylamino-pyridin-3-yl-acetic Acid

  • Molecular Formula : C₁₂H₁₆N₂O₄
  • Molecular Weight : 252.27 g/mol
  • Key Features: Incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino acid moiety.
  • Implications : The Boc group enhances stability during synthetic processes but requires acidic deprotection for biological activity. The increased hydrophobicity (due to the tert-butyl group) may reduce aqueous solubility compared to the target compound .

7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic Acid

  • Molecular Formula : C₁₃H₁₈N₂O₄
  • Molecular Weight : 266.3 g/mol
  • Key Features: Substitutes acetic acid with a heptanoic acid chain.
  • This modification may align with prodrug strategies or targeting hydrophobic binding pockets .

{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic Acid

  • Molecular Formula : C₁₂H₁₁N₃O₃S
  • Molecular Weight : 277.3 g/mol
  • Key Features: Contains a thiazolidinone core with a 4-methylphenyl substituent.
  • Implications: The thiazolidinone ring introduces conformational rigidity and hydrogen-bonding capacity, which may improve target binding affinity. Such derivatives are explored in diabetes and cancer research due to their enzyme-inhibitory properties .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (Water) Key Functional Groups
[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid 196.16 ~0.5 Moderate Pyridine, hydroxyl, carboxylic acid
tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid 252.27 ~1.8 Low Boc-protected amine, carboxylic acid
7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid 266.3 ~2.2 Low Aliphatic chain, carboxylic acid
{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid 277.3 ~1.5 Moderate Thiazolidinone, aryl amine

Biological Activity

[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid, also known as a derivative of pyridine, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article aims to summarize the current understanding of its biological activity, including antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The chemical structure of [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid can be described as follows:

  • Molecular Formula : C8_{8}H8_{8}N2_{2}O3_{3}
  • Molecular Weight : 180.16 g/mol
  • Functional Groups : Hydroxyl group (-OH), carbonyl group (C=O), and amino group (-NH2_2).

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus4.51 mM
Compound BEscherichia coli3.92 mM
Compound CCandida albicans4.01 mM

These results indicate that the presence of specific functional groups enhances antimicrobial efficacy, with MIC values comparable to standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid has also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

  • Case Study : A study conducted on FaDu hypopharyngeal tumor cells revealed that the compound exhibited cytotoxicity levels higher than those observed with conventional chemotherapeutics like bleomycin .

The biological activity of [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It may bind to receptors associated with cancer progression, inhibiting their activity and reducing tumor growth .

Structure-Activity Relationship (SAR)

A thorough analysis of the structure-activity relationship (SAR) reveals that modifications to the pyridine ring and functional groups significantly influence biological activity. For example:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups have enhanced antimicrobial properties.
  • Hydroxyl Substitution : The presence of a hydroxyl group at the 5-position of the pyridine ring appears crucial for cytotoxic activity against cancer cells .

Q & A

Q. How are reaction byproducts minimized during the synthesis of this compound?

  • Answer : Use molecular sieves (3 Å) to scavenge water and suppress hydrolysis. Optimize stoichiometry (e.g., 1.2 equiv. of nucleophile) and employ scavenger resins (e.g., QuadraSil MP) to remove excess reagents. Monitor byproduct formation via TLC or GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid
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